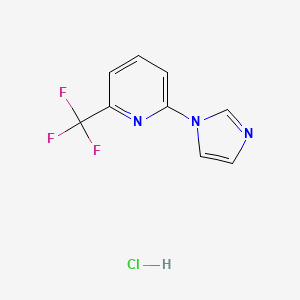

2-(1H-Imidazol-1-YL)-6-(trifluoromethyl)pyridine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(1H-Imidazol-1-YL)-6-(trifluoromethyl)pyridine hydrochloride” is a chemical compound with the molecular formula C9H7ClF3N3 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Molecular Structure Analysis

The molecular structure of “2-(1H-Imidazol-1-YL)-6-(trifluoromethyl)pyridine hydrochloride” can be represented by the InChI code: 1S/C9H6F3N3.ClH/c10-9(11,12)7-2-1-3-8(14-7)15-5-4-13-6-15;/h1-6H;1H . This indicates the presence of an imidazole ring attached to a pyridine ring with a trifluoromethyl group.Scientific Research Applications

Pharmacophore Design

The design of pharmacophores, particularly inhibitors of the p38 mitogen-activated protein (MAP) kinase, utilizes tri- and tetra-substituted imidazole scaffolds, including derivatives related to the mentioned chemical structure. These compounds are noted for their selectivity in inhibiting the p38 MAP kinase, which is crucial for pro-inflammatory cytokine release. The review by Scior et al. (2011) provides a comprehensive analysis of the design, synthesis, and activity studies of these compounds, highlighting their significance in medicinal chemistry and drug design (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

Chemistry and Properties of Pyridine Derivatives

Boča, Jameson, and Linert (2011) review the chemistry and properties of 2,6-bis-(benzimidazol-2-yl)-pyridine and related compounds, emphasizing their preparation, properties, and complex compounds. This work outlines the significant variability and potential in exploring unknown analogues of these compounds (Boča, Jameson, & Linert, 2011).

Organic Synthesis and Drug Applications

Li et al. (2019) discuss the synthesis, chemistry, and the biological importance of heterocyclic N-oxide derivatives, including those synthesized from pyridine. These compounds are noted for their versatility in organic synthesis, catalysis, and medicinal applications, showcasing a broad spectrum of functionalities and biological relevance (Li et al., 2019).

Imidazopyridine-Based Derivatives as Antibacterial Agents

Sanapalli et al. (2022) review the potential of synthetic imidazopyridine-based derivatives as inhibitors against multi-drug-resistant bacterial infections, emphasizing the pharmacological activities and the necessity for developing novel antibacterial agents with fewer side effects. This research underlines the importance of fused pyridines in medicinal chemistry and their wide range of pharmacological activities (Sanapalli et al., 2022).

properties

IUPAC Name |

2-imidazol-1-yl-6-(trifluoromethyl)pyridine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3N3.ClH/c10-9(11,12)7-2-1-3-8(14-7)15-5-4-13-6-15;/h1-6H;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGLSQTCRGHONCB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)N2C=CN=C2)C(F)(F)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF3N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00682401 |

Source

|

| Record name | 2-(1H-Imidazol-1-yl)-6-(trifluoromethyl)pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-Imidazol-1-YL)-6-(trifluoromethyl)pyridine hydrochloride | |

CAS RN |

1215206-29-3 |

Source

|

| Record name | Pyridine, 2-(1H-imidazol-1-yl)-6-(trifluoromethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1215206-29-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1H-Imidazol-1-yl)-6-(trifluoromethyl)pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Trimethylsilyl)benzo[b]thiophen-7-ylboronic acid](/img/structure/B572516.png)

![4,5,6,7-Tetrahydro-3-methyl-3H-imidazo[4,5-c]pyridine hydrochloride](/img/structure/B572518.png)

![N-[(4-Bromophenyl)(4-fluorophenyl)methyl]acetamide](/img/structure/B572521.png)

![6-Fluoro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572529.png)

![Tert-butyl 8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B572530.png)

![6-Cyclobutyl-3,6-diazabicyclo[3.2.1]octan-2-one](/img/structure/B572533.png)